Dansylcadaverine

描述

单丹磺酰尸胺是一种广泛用于科学研究的荧光化合物。它以其标记自噬泡的能力以及作为网格蛋白介导的内吞作用的相对特异性阻断剂而闻名。 该化合物是尸胺的衍生物,尸胺是一种由赖氨酸细菌脱羧作用形成的二胺 .

准备方法

合成路线和反应条件: 单丹磺酰尸胺通过尸胺与丹磺酰氯反应合成。该反应通常在二甲基甲酰胺 (DMF) 或二氯甲烷 (DCM) 等有机溶剂中进行,在三乙胺等碱提供的碱性条件下进行。该反应的步骤如下:

- 将尸胺溶解在溶剂中。

- 将丹磺酰氯加入溶液中。

- 将碱引入反应混合物中。

- 在室温或略微升高的温度下搅拌混合物,直到反应完成。

- 使用色谱技术纯化产物 .

化学反应分析

反应类型: 单丹磺酰尸胺经历多种类型的化学反应,包括:

取代反应: 丹磺酰基可以在特定条件下被其他官能团取代。

氧化还原反应: 该化合物可以参与氧化还原反应,尽管这些反应在典型应用中并不常见。

常见试剂和条件:

取代反应: 可以在碱性条件下使用亲核试剂(例如胺、硫醇)等试剂。

氧化还原反应: 可以使用过氧化氢等氧化剂或硼氢化钠等还原剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,与胺的取代反应可以产生丹磺酰化胺 .

科学研究应用

Endocytosis Inhibition

Dansylcadaverine is primarily recognized for its role as an endocytosis inhibitor . It has been shown to interfere with receptor-mediated endocytosis in various cell types, including:

- Human Proximal Tubular Cells (HK-2) : this compound effectively inhibits the uptake of epidermal growth factor (EGF) and alpha 2-macroglobulin, demonstrating its potential in studying endocytic pathways .

- Mouse Macrophages (J774A.1) : Research indicates that this compound can disrupt the internalization processes in these immune cells, providing insights into macrophage function and signaling .

- Human Epithelial Cells (A549) : The compound has been utilized to assess the mechanisms of endocytosis in lung epithelial cells, highlighting its versatility across different cell types .

The mechanism by which this compound exerts its inhibitory effects is attributed to its ability to covalently bond with cellular membranes, thereby altering membrane dynamics and receptor availability for internalization .

Autophagy Research

This compound also plays a significant role in the study of autophagy , particularly in identifying autophagic vacuoles. Its fluorescent properties allow for:

- Visualization of Autophagic Vacuoles : In cardiomyocytes, this compound has been used for fluorescence microscopy studies to label autophagic structures, aiding in the understanding of autophagic processes under various physiological and pathological conditions .

- Monothis compound (MDC) Staining : This derivative is employed in MDC staining protocols to visualize autophagy in fibroblasts from patients with ankylosing spondylitis, thus contributing to the understanding of disease mechanisms .

Therapeutic Potential

Recent studies have explored the therapeutic implications of this compound:

- Viral Inhibition : this compound has been reported to exhibit antiviral properties by inhibiting the uptake of vesicular stomatitis virus (VSV) more effectively than traditional antiviral agents like amantadine. This suggests a potential application in virology for developing antiviral strategies .

- Cellular Signaling Modulation : In studies involving adrenocorticotropic hormone (ACTH), this compound was identified as a potent inhibitor of receptor internalization pathways, indicating its role in modulating cellular signaling cascades .

Case Studies and Research Findings

作用机制

单丹磺酰尸胺的主要作用是通过其与特定分子靶标结合的能力来发挥作用:

网格蛋白包被坑: 它稳定网格蛋白包被坑,从而抑制网格蛋白介导的内吞作用。

相似化合物的比较

单丹磺酰尸胺在作为荧光探针和网格蛋白介导的内吞作用抑制剂的双重作用中是独一无二的。类似的化合物包括:

丹磺酰尸胺: 另一种用于类似应用的荧光化合物,但特异性和结合特性可能有所不同。

尸胺: 一种更简单的二胺,缺乏单丹磺酰尸胺的荧光特性。

单丹磺酰尸胺因其在自噬研究中的特定应用及其抑制内吞作用的能力而脱颖而出,使其成为各个科学领域的宝贵工具。

生物活性

Dansylcadaverine is a fluorescent derivative of cadaverine that has garnered attention in biological research due to its unique properties and interactions with cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular functions, and potential applications in biomedical research.

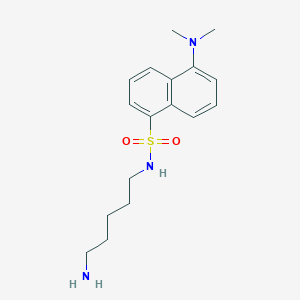

Chemical Structure and Properties

This compound is characterized by the presence of a dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) attached to a cadaverine backbone. The dansyl moiety provides fluorescence properties, making it useful as a tracer in biological systems. The compound's fluorescence is sensitive to the local environment, particularly the polarity and acidity, which can be exploited in various experimental setups.

- Inhibition of Endocytosis : Research indicates that this compound interferes with endocytosis by covalently coupling to cellular membranes. This interaction may prevent the clustering of receptors in clathrin-coated pits, thereby inhibiting internalization processes essential for cellular signaling and nutrient uptake .

- Cell Proliferation Effects : this compound has been shown to affect cell proliferation across various cell lines. In studies involving MCF7 (breast cancer), MCF10A (non-tumorigenic breast epithelial), M12, and P69 cells, treatment with this compound resulted in altered proliferation rates, suggesting its potential role as a modulator of cell growth .

Table 1: Summary of Biological Activities

Case Studies

- Endocytosis Study : A study investigated the effects of this compound on epidermal growth factor (EGF) internalization. The findings suggested that this compound inhibits EGF clustering necessary for its uptake, highlighting its potential as a tool for studying receptor-mediated endocytosis .

- Cell Proliferation Study : Another study assessed the impact of this compound on various breast epithelial cell lines. Results indicated that this compound could modulate proliferation in a dose-dependent manner, providing insights into its role in cancer biology and potential therapeutic applications .

Applications in Biomedical Research

The unique properties of this compound make it a valuable compound in several areas of biomedical research:

- Fluorescent Tracing : Its fluorescence allows for visualization in live-cell imaging studies, enabling researchers to track cellular processes in real-time.

- Investigating Cellular Mechanisms : By modulating endocytic pathways and cell proliferation, this compound serves as an important tool for exploring fundamental cellular mechanisms.

- Potential Therapeutic Uses : Understanding how this compound influences cell behavior may lead to novel approaches in cancer treatment or regenerative medicine.

属性

IUPAC Name |

N-(5-aminopentyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S/c1-20(2)16-10-6-9-15-14(16)8-7-11-17(15)23(21,22)19-13-5-3-4-12-18/h6-11,19H,3-5,12-13,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEBFEHOJICQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143788 | |

| Record name | Monodansylcadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10121-91-2 | |

| Record name | Monodansylcadaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10121-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monodansylcadaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010121912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monodansylcadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-aminopentyl)-5-(dimethylamino)naphthalene-1-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONODANSYLCADAVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9N81SC5HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。